Dumta

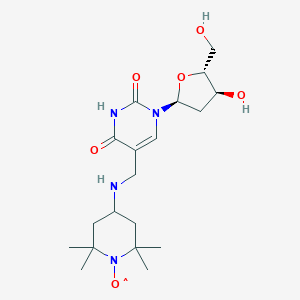

Description

Properties

CAS No. |

132723-75-2 |

|---|---|

Molecular Formula |

C19H31N4O6 |

Molecular Weight |

411.5 g/mol |

InChI |

InChI=1S/C19H31N4O6/c1-18(2)6-12(7-19(3,4)23(18)28)20-8-11-9-22(17(27)21-16(11)26)15-5-13(25)14(10-24)29-15/h9,12-15,20,24-25H,5-8,10H2,1-4H3,(H,21,26,27)/t13-,14+,15-/m0/s1 |

InChI Key |

LLQADVQEXIRZGS-ZNMIVQPWSA-N |

SMILES |

CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |

Isomeric SMILES |

CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)[C@@H]3C[C@@H]([C@H](O3)CO)O)C |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |

Other CAS No. |

132723-75-2 |

Synonyms |

5-(((2,2,6,6-tetramethyl-1-oxy-4-piperidyl)amino)methyl)-2'-deoxyuridine DUMTA |

Origin of Product |

United States |

Synthetic Methodologies for Dumta and Analogues

Established Synthetic Pathways for DUMTA from Precursor Compounds

Detailed established synthetic pathways specifically for the spin label "this compound" from precursor compounds like "3,5-dUCHO" were not found within the provided search results. However, the literature discusses the synthesis of various spin-labeled nucleotides and their incorporation into nucleic acids, providing a broader context for how such modified nucleotides are generally synthesized.

Synthesis from 3,5-dUCHO and Related Intermediates

Strategies for Site-Specific Incorporation of this compound into Nucleic Acids

Site-specific incorporation of spin labels like this compound into nucleic acids is crucial for using techniques such as EPR spectroscopy to study biomolecular structure and dynamics. researchgate.netglenresearch.com Both chemical and enzymatic methods are employed for this purpose. d-nb.inforesearchgate.netnews-medical.netrsc.orgthermofisher.comresearchgate.net

Enzymatic Incorporation Protocols for Spin-Labeled Oligonucleotides

Enzymatic methods allow for the sequence-specific incorporation of modified nucleotides into nucleic acids. nih.gov DNA polymerases can accept suitably modified nucleoside triphosphates as building blocks for template-directed DNA synthesis. d-nb.info This approach has been demonstrated for the synthesis of multiple spin-labeled DNA oligonucleotides, indicating the feasibility of using enzymes to incorporate spin-labeled nucleotides. d-nb.info Enzymatic methods are often considered economical for small-scale probe generation. news-medical.netthermofisher.com

Comparative Analysis of Chemical vs. Enzymatic Labeling Approaches

Both chemical and enzymatic methods are utilized for labeling nucleic acids, including the incorporation of spin labels. d-nb.inforesearchgate.netnews-medical.netrsc.orgthermofisher.comresearchgate.net The choice between these approaches depends on factors such as the required degree of labeling, the desired location of the label, and the scale of synthesis. news-medical.netthermofisher.com

Chemical methods can be used for both end-labeling and random labeling throughout the nucleic acid sequence. news-medical.netthermofisher.com Random chemical labeling can achieve a higher degree of labeling but may directly modify nucleotide bases, potentially affecting base pairing and hybridization efficiency. news-medical.netthermofisher.com Chemical methods are often pertinent for larger scale production. news-medical.net Solid-phase synthesis, a common chemical method for oligonucleotide synthesis, allows for the incorporation of modified phosphoramidites at specific sites. sigmaaldrich.comresearchgate.net

Enzymatic methods, on the other hand, are well-suited for site-specific and sequence-specific incorporation of modified nucleotides. nih.govd-nb.info They are often preferred for small-scale probe generation due to their economic nature. news-medical.netthermofisher.com Enzymatic digestion methods are also used in the analysis of modified nucleotides within nucleic acids. neb.comneb.com

The table below summarizes some key differences between chemical and enzymatic labeling approaches based on the search results:

| Feature | Chemical Labeling | Enzymatic Labeling |

| Specificity | Can be site-specific (phosphoramidite) or random sigmaaldrich.comresearchgate.netthermofisher.com | Site-specific and sequence-specific nih.govd-nb.info |

| Scale | Pertinent for larger scale news-medical.net | Economical for small scale news-medical.netthermofisher.com |

| Labeling Degree | Can achieve higher degree (random) thermofisher.com | Dependent on enzyme acceptance of modified nucleotides d-nb.info |

| Impact on Base Pairing | Random labeling may affect base pairing news-medical.netthermofisher.com | Generally designed for incorporation with minimal disruption nih.gov |

| Method Examples | Solid-phase synthesis, periodate (B1199274) oxidation, EDC-mediated conjugation sigmaaldrich.comresearchgate.netnews-medical.net | Using polymerases with modified nucleotides nih.govd-nb.info |

Research findings indicate that both chemical and enzymatic methods have been successfully applied to incorporate spin labels and other modifications into oligonucleotides for various studies, including those utilizing EPR spectroscopy. nih.govd-nb.infomdpi.comresearchgate.netnih.gov

Spectroscopic Characterization and Dynamic Analysis Using Dumta

Electron Paramagnetic Resonance (EPR) Spectroscopy of DUMTA-labeled Systems

EPR spectroscopy, which detects and characterizes unpaired electrons, is the cornerstone of this compound-based studies. The nitroxide radical within this compound possesses an unpaired electron, making it EPR active and sensitive to its molecular environment nih.govamericanelements.com.

Continuous Wave (CW)-EPR spectroscopy is a fundamental technique for analyzing this compound-labeled systems. CW-EPR spectra of nitroxide spin labels typically exhibit three lines, arising from the hyperfine coupling of the unpaired electron to the nitrogen atom (¹⁴N, with a nuclear spin I=1) of the nitroxyl (B88944) group americanelements.comchembase.cn. The precise shape of these spectral lines is highly sensitive to the rotational motion of the spin label. For rapidly tumbling spin labels, the spectrum appears as sharp, well-resolved lines, indicating fast isotropic motion. Conversely, as the motion becomes slower and more restricted, the spectral lines broaden and become asymmetric, reflecting anisotropic motion americanelements.comnih.govnih.gov.

Studies involving this compound-labeled DNA have shown that the CW-EPR spectra display a dependence on the helix length, indicating sensitivity to the global tumbling of the DNA duplex fishersci.co.uk. Furthermore, the polarity of the local environment around the nitroxide can influence the A (hyperfine) and g (electron Zeeman) tensors, leading to changes in the EPR spectrum. This characteristic enables this compound to serve as a probe for local polarity and pH at the labeling site nih.gov. CW-EPR is particularly effective for measuring distances between spin labels in the range of less than 2.5 nm (25 Å) nih.gov.

While CW-EPR provides valuable information on dynamics, advanced EPR techniques, including high-field and pulsed EPR, offer enhanced resolution and the ability to probe a broader range of motional timescales and distances. High-field, high-frequency EPR (e.g., at 236.6 GHz) significantly increases sensitivity to the g-tensor anisotropy, which allows for the resolution of faster, anisotropic hindered local rotational motions scilit.comchem960.com. This heightened sensitivity enables researchers to distinguish between rotations occurring about different g-tensor directions (gx, gy, or gz), providing a more detailed understanding of the spin label's anisotropic motion within the macromolecular environment scilit.com.

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), also known as PELDOR, are indispensable for measuring longer distances between two spin labels, typically ranging from 1.5 nm to 8 nm (15-80 Å) nih.govchembase.cnwikipedia.orgctdbase.orgbioregistry.ionih.govscience.gov. These techniques involve applying microwave pulses at two different frequencies to manipulate the electron spins, allowing for the detection of dipolar interactions between them. DEER experiments are particularly powerful as they can resolve conformational dynamics with high resolution, even in highly dynamic biological systems, providing detailed information on distance distributions that are crucial for understanding macromolecular structure and flexibility ctdbase.orgnih.gov.

Quantitative Analysis of DNA Dynamics via this compound Spectral Parameters

The local-order parameter (S) is a key quantitative metric derived from EPR spectra that characterizes the restricted range of motion of a spin label within its environment wikidata.orgfishersci.co.uk. For this compound incorporated into B-DNA duplexes, studies utilizing the dynamic cylinder model have determined a local-order parameter of S = 0.32 ± 0.01 fishersci.co.ukwikidata.orgreadthedocs.io. This parameter reflects the extent to which the spin label's motion is constrained by the local environment of the DNA. It has been demonstrated that the order parameter S is primarily dependent on the tether length of the spin label, rather than the global motion of the nucleic acid, highlighting its utility in reporting on local flexibility fishersci.co.uk. Furthermore, the order parameter S is sensitive to conformational changes within the DNA, such as the B-Z transition, where an increase in S indicates a more rigid conformation fishersci.co.uk. The determination of S involves modeling the local reorientation of the spin label as being restricted by a local potential, from which axial and non-axial contributions to the ordering can be derived scilit.com.

Rotational correlation time (τc or τ⊥) is another critical parameter obtained from EPR spectra, representing the average time it takes for a molecule or a molecular fragment to rotate by one radian cuhk.edu.cnnih.gov. This parameter is a direct measure of the spin probe's mobility. For this compound-labeled DNA, analyses using the base disk model have shown that the perpendicular component of the base disk correlation time (τ⊥), typically in the range of 1.4-6.2 ns, is sensitive to the global dynamics of the DNA molecule wikidata.orgreadthedocs.io. Beyond global tumbling, τ⊥ has also been shown to monitor conformational changes and local base dynamics within the nucleic acid, providing a comprehensive view of molecular motion fishersci.co.uk.

Two primary motional models are employed for this differentiation:

Base Disk Model : This model provides specific rotational correlation times, such as τ⊥, that describe the diffusion of the spin-labeled base. For this compound-labeled DNA, the sensitivity of τ⊥ to global dynamics confirms its role as a quantitative indicator of both internal and global motions fishersci.co.ukwikidata.org.

Data Tables

The following tables summarize key quantitative parameters obtained from EPR studies using this compound and related spin labels in DNA dynamics.

Table 1: Order Parameters (S) for this compound and Related Spin Labels in DNA

| Spin Label | Tether Length (atoms) | DNA Conformation | Order Parameter (S) | Reference |

| This compound | 2 | B-DNA | 0.32 ± 0.01 | fishersci.co.ukwikidata.orgreadthedocs.io |

| DUAP | 5 | B-DNA | 0.20 ± 0.01 | fishersci.co.uk |

| DCAT | 5 | B-DNA | 0.15 ± 0.01 | fishersci.co.uk |

| DCAT | 5 | Z-DNA | 0.26 ± 0.01 | fishersci.co.uk |

| DUTA | 1 | DNA | 0.61 (restricted) | fishersci.co.uk |

| DUTA | 1 | DNA | 0.18 (less restricted) | fishersci.co.uk |

Table 2: Rotational Correlation Times (τ⊥) for this compound-Labeled DNA

| Spin Label | DNA System | Rotational Correlation Time (τ⊥) | Sensitivity | Reference |

| This compound | DNA duplexes | 1.4 - 6.2 ns | Global Dynamics | wikidata.orgreadthedocs.io |

| DUAP | B-DNA | Sensitive to Global Tumbling | Global Dynamics | fishersci.co.uk |

| DCAT | Polymer | Monitors B-Z Transition | Local Base Dynamics | fishersci.co.uk |

Identification and Characterization of Distinct Spin Populations in this compound-Labeled Systems

In the broader context of spin-labeled DNA systems, EPR/ESR spectroscopy has revealed the presence of distinct spin populations, manifested as two types of spectra, each corresponding to a different local environment experienced by the spin label nih.govchembase.cnchembase.cn. These observations highlight the heterogeneous nature of molecular dynamics within complex biological structures.

However, when focusing specifically on this compound-labeled systems, a nuanced picture emerges. While a one-atom tethered spin label, DUTA, clearly exhibits two spectral components, indicating two distinct spin populations, the experimental data for this compound (a two-atom tethered label) and the five-atom tethered DUAT often lack sufficient resolution to unequivocally justify the presence of two separate components nih.gov. Consequently, spectral fitting for this compound-labeled systems has typically been performed using one-site SRLS and Microscopic Order Macroscopic Disorder (MOMD) models, suggesting a predominant single spin population in these instances nih.gov.

Analysis of Highly Restricted vs. Less Restricted Local Environments

The two types of local environments identified through spin labeling are characterized by distinct motional properties. A highly restricted site is associated with a large order parameter (e.g., 0.61) and slower internal motions, signifying a more constrained environment for the spin label. Conversely, a less restricted site exhibits a smaller order parameter (e.g., 0.18) and faster internal motions, indicating greater motional freedom nih.govchembase.cnchembase.cn.

For this compound, the two-atom tethered spin label, studies have primarily shown that it occupies the more restricted site within the DNA helix nih.govchembase.cnchembase.cn. This contrasts with the one-atom tethered DUTA, which displays both highly restricted and less restricted sites, albeit with the more restricted site being more prevalent (approximately 9:1 ratio). Interestingly, another five-atom tethered spin label, DUAP, which possesses a less flexible tether, has been observed to exhibit only the less restricted site nih.govchembase.cnchembase.cn. It has been suggested that spin labels trapped in the highly restricted, slow-motional sites form stronger interactions with the nucleobase nih.govchembase.cnchembase.cn.

Correlating Spin Population Distribution with Tether Length and Molecular Context

The tether length connecting the nitroxide spin label to the biomolecule is a critical factor influencing the observed dynamics and, consequently, the spin population distribution. A general trend indicates that longer tethers tend to result in faster correlation times for internal dynamics, reflecting increased flexibility of the spin label relative to the macromolecule nih.govchembase.cn.

For this compound, specific research findings demonstrate that its order parameter (S) for internal motions remains largely independent of the DNA helix length, with a reported value of S = 0.32 ± 0.01 wikidata.org. Furthermore, the perpendicular component of the base disk correlation time (τ⊥) for this compound-labeled DNA has been shown to be sensitive to global dynamics, ranging from 1.4 to 6.2 ns. This sensitivity makes τ⊥ a quantitative indicator capable of reflecting both internal and global dynamics of the labeled system wikidata.org. While the order parameter (S) is influenced by the tether length, it is not dependent on the global motion of the biomolecule wikipedia.org. Additionally, the correlation time for internal motion perpendicular to the internal symmetry axis has been observed to systematically decrease as the size of the oligomer increases nih.govchembase.cn. These findings underscore that the order parameter (S) is not only sensitive to the tether length but also to conformational changes occurring within the DNA structure wikipedia.org.

Summary of Key Dynamic Parameters for Spin Labels in DNA Systems

| Spin Label | Tether Length | Observed Spin Populations | Order Parameter (S) | Perpendicular Correlation Time (τ⊥) | Reference |

| DUTA | One-atom | Highly Restricted (9:1) & Less Restricted | 0.61 (Highly Restricted), 0.18 (Less Restricted) | Not explicitly stated for DUTA | nih.govchembase.cnchembase.cn |

| This compound | Two-atom | Primarily Highly Restricted (single dominant population) | 0.32 ± 0.01 (independent of helix length) | 1.4 - 6.2 ns (sensitive to global dynamics) | nih.govwikipedia.orgwikidata.orgchembase.cnchembase.cn |

| DUAT | Five-atom | Primarily Highly Restricted (single dominant population) | Not explicitly stated for DUAT | Not explicitly stated for DUAT | nih.govchembase.cnchembase.cn |

| DUAP | Five-atom (less flexible) | Only Less Restricted | 0.20 ± 0.01 | Sensitive to global tumbling | nih.govwikipedia.orgchembase.cnchembase.cn |

Advanced Computational Modeling and Theoretical Interpretations of Dumta Dynamics

Application of the Slowly Relaxing Local Structure (SRLS) Model for Spectral Simulation

By fitting the SRLS model to experimental spectral density data, it is possible to extract key parameters that describe the internal dynamics of the spin-labeled site on Dumta. These parameters include:

Generalized Order Parameter (S²) : This parameter quantifies the spatial restriction of the internal motion. A value of S² = 1 indicates a completely rigid probe, while S² = 0 signifies unrestricted, isotropic motion.

Internal Correlation Time (τe) : This represents the timescale of the local motion of the spin label.

Parameters of the Orienting Potential : The SRLS model uses a potential, u, to describe the coupling between the local probe and the global structure. nih.gov This potential defines the preferred orientation of the spin label and the energy barriers between different conformational states.

The analysis can yield detailed insights into the potential energy landscapes governing the local dynamics. nih.gov For instance, it can differentiate between preferential ordering of a probe along different molecular axes. nih.gov

| Parameter | Description | Typical Value Range |

| S² (Order Parameter) | Spatial restriction of the spin label's motion. | 0.3 - 0.9 |

| τe (Internal Correlation Time) | Timescale of the local motion of the spin label. | 50 ps - 5 ns |

| D₂ (Local Diffusion Tensor) | Describes the rate and anisotropy of local motion. | 10⁶ - 10⁸ s⁻¹ |

Base Disk Model for Characterizing Spin-Labeled Base Diffusion

For spin labels attached to nucleic acid bases in DNA or RNA, the Base Disk Model can be employed. In this model, the base is treated as a flat disk, and the spin label's motion is modeled as diffusion within the plane of this disk, coupled with the motion of the base itself. This model is particularly useful for analyzing the dynamics of bases, such as opening and flexing, which can be probed by a site-specifically attached spin label. The combination of spin-labeling, EPR spectroscopy, and molecular dynamics simulations provides a powerful approach to measure distances and characterize the dynamics in nucleic acid systems. nih.gov

Multimodal Dynamics (MOMD) Modeling for Comprehensive Motional Analysis

More complex molecular systems often exhibit motions that cannot be described by a single motional mode. Multimodal Dynamics (MOMD) modeling addresses this by incorporating multiple, distinct dynamic processes that the spin label can undergo. This approach can, for instance, combine different motional models, such as those for local side-chain rotation, backbone fluctuations, and domain movements. By fitting the experimental data with a superposition of these modes, a more comprehensive and accurate picture of the molecule's dynamic landscape can be achieved. While the term MOMD is broadly applied in fields like robotics for integrating different sensor inputs arxiv.org, in the context of molecular simulations, it refers to the integration of multiple motional models to better represent complex dynamics.

Theoretical Frameworks for Interrelating Order Parameters and Correlation Times (e.g., τ⊥ ∝ S² τrb)

Theoretical frameworks have been developed to establish relationships between the parameters describing molecular motion. One such relationship, often observed in molecular dynamics simulations and theoretical treatments, is that the perpendicular component of the rotational diffusion tensor (τ⊥) is proportional to the square of the order parameter (S²) multiplied by the rotational correlation time of the rigid body (τrb).

This relationship, τ⊥ ∝ S² τrb, implies that the timescale of internal motion is coupled to its spatial restriction. A higher degree of spatial restriction (larger S²) corresponds to a slower effective internal motion. This framework is valuable for consistency checks in the analysis of experimental data and for gaining deeper insights into the nature of the underlying molecular motions. Such relationships help in building a more cohesive picture of molecular dynamics where the different parameters are not independent but are linked through the physical nature of the system.

Applications of Dumta in Nucleic Acid Structural Biology and Biophysics

Probing Conformational Heterogeneity and Transitions in DNA

DUMTA is instrumental in dissecting the complex conformational landscape of DNA, enabling the detection and characterization of different helical forms and transitions.

Monitoring B-DNA to Z-DNA Conformational Changes using this compound

The B-DNA to Z-DNA transition is a significant conformational change where the right-handed B-form converts to a left-handed Z-form. This compound has been successfully utilized to monitor such transitions. The perpendicular component of the correlation time (τ⊥), derived from ESR spectra of this compound-labeled DNA, is sensitive to these conformational changes nih.gov. While specific this compound values for Z-DNA are not extensively detailed in the provided snippets, studies with similar spin labels, such as the five-atom-tethered six-membered ring cytidylate spin label (DCAT), have shown that the order parameter (S) increases significantly during the B-Z transition (from 0.15 ± 0.01 to 0.26 ± 0.01) nih.gov. This indicates that spin labels like this compound are effective reporters of such structural rearrangements.

Table 1: Representative Dynamic Parameters of Spin Labels in DNA Conformational Studies

| Spin Label | DNA Conformation | Order Parameter (S) | Perpendicular Correlation Time (τ⊥) | Reference |

| This compound | B-DNA | 0.32 ± 0.01 | 1.4 - 6.2 ns (sensitive to global dynamics) | nih.gov |

| DCAT | B-DNA | 0.15 ± 0.01 | - | nih.gov |

| DCAT | Z-DNA | 0.26 ± 0.01 | - | nih.gov |

Investigating Other Helical Transitions and Non-Canonical DNA Structures

Beyond the B-Z transition, this compound's ability to characterize local order parameters and internal dynamics makes it a versatile probe for other helical transitions and the investigation of non-canonical DNA structures. The sensitivity of this compound to "variations in DNA conformation" allows for its application in studying a broader range of structural changes and alternative DNA forms. This includes, but is not limited to, changes induced by environmental factors or interactions with other molecules, where the spin label's motion reflects alterations in the DNA's local and global architecture.

Elucidating Interactions between Nucleic Acids and Biomolecules

This compound serves as an effective reporter for understanding the intricate interactions between nucleic acids and various biomolecules, providing insights into recognition and binding events.

Spin Labeling for Studying DNA-Protein Recognition and Binding Events

Spin labeling with this compound is a powerful approach for studying DNA-protein interactions. By attaching this compound to specific sites on a DNA molecule, changes in the spin label's motional dynamics and local environment can be observed via EPR spectroscopy upon protein binding. These changes provide valuable information about the binding site, the extent of interaction, and any conformational adjustments that occur in the DNA upon protein recognition. The analysis of this compound-labeled systems can reveal alterations in local order parameters and correlation times, which are direct indicators of DNA-protein recognition and binding events.

Analysis of Nucleic Acid-Ligand Interactions

The principles governing this compound's use in DNA-protein interactions extend to the analysis of nucleic acid-ligand interactions. As a sensitive probe of local dynamics and conformational changes, this compound can report on the binding of small molecules or other ligands to nucleic acids. Changes in the motional parameters of the this compound spin label upon ligand binding can provide crucial information regarding the binding site, the affinity of the interaction, and any induced conformational changes within the nucleic acid structure. This makes this compound a valuable tool for drug discovery and understanding the mechanisms of various molecular processes.

Assessment of DNA Flexibility and Stiffness in Varied Environmental Conditions

This compound plays a crucial role in quantitatively assessing the flexibility and stiffness of DNA under diverse environmental conditions. The order parameter (S) derived from this compound's ESR spectra directly quantifies the restricted range of internal motion, with higher S values indicating reduced flexibility or increased stiffness nih.gov. Similarly, the correlation times for internal dynamics, particularly τ⊥, provide quantitative measures of both the internal and global dynamics of the DNA molecule.

Table 2: Influence of DNA Oligomer Size on this compound-Labeled DNA Dynamics

| DNA System (this compound-labeled) | Order Parameter (S) | Perpendicular Correlation Time (τ⊥) | Observation/Conclusion | Reference |

| Duplexes of different sizes | 0.32 ± 0.01 (independent of helix length) | 1.4 - 6.2 ns (sensitive to global dynamics) | τ⊥ sensitive to global tumbling, S dependent on tether length but not global motion. | nih.gov |

| Increasing oligomer size | - | Systematically slower | Suggests collective modes of motion in DNA. | nih.gov |

Utility of this compound as a Benchmark for New Spin Label Development

The development of novel spin labels for site-directed spin labeling (SDSL) in nucleic acids requires careful characterization and comparison to existing probes to understand their behavior and suitability for studying molecular structure and dynamics. This compound, a two-atom-tethered nitroxide spin label incorporated into deoxyuridine, has served as a valuable benchmark in such studies, particularly in the context of Electron Paramagnetic Resonance (EPR) spectroscopy.

This compound's structure, featuring a two-atom tether connecting the nitroxide radical to the deoxyuridine base, provides a specific degree of flexibility and interaction with the nucleic acid backbone. Comparative studies employing spin labels with varying tether lengths and rigidities have utilized this compound as a reference point to elucidate the impact of these structural differences on spin label motion and its ability to report on local and global nucleic acid dynamics.

Studies comparing this compound (two-atom tether) with labels like DUTA (one-atom tether) and DUAT or DUAP (five-atom tethers) have revealed distinct motional behaviors. For instance, while DUTA might exhibit two spectral components corresponding to different local environments, this compound and DUAT have been observed to primarily show a more restricted site under certain experimental conditions. This compound's order parameter (S) for internal motions in B-DNA has been reported to be approximately 0.32 ± 0.01, independent of helix length. Its perpendicular component of the base disk correlation time (τ perpendicular) has been found to be sensitive to both internal and global dynamics, ranging from 1.4 to 6.2 ns in this compound-labeled DNA.

These quantitative measurements for this compound provide essential baseline data. When a new spin label is synthesized, its EPR spectral characteristics and derived parameters (S, τ) can be compared to those of this compound under similar conditions to assess its tether flexibility, the extent of its interaction with the nucleic acid, and how effectively its motion reports on specific aspects of nucleic acid dynamics. For example, a new label designed to be more rigid or to interact more strongly with the base might be expected to show a higher order parameter and slower correlation times compared to this compound. Conversely, a more flexible tether might result in a lower order parameter and faster motion.

The use of motional models, such as the dynamic cylinder model, base disk model, or the Slowly Relaxing Local Structure (SRLS) model, in conjunction with experimental EPR data from this compound-labeled nucleic acids, provides a framework for interpreting the dynamics of new labels. By fitting the spectra of new labels to these models and comparing the derived parameters to those of this compound, researchers can gain insights into the nature and constraints of the new label's motion.

The following table summarizes some representative data from comparative studies involving this compound and other spin labels, highlighting how this compound's characteristics serve as a point of comparison:

| Spin Label | Tether Length | Representative Order Parameter (S) in DNA | Sensitivity to Global Dynamics | Notes |

| DUTA | One-atom | Varies (can show two components) | Less sensitive to global tumbling compared to this compound's τ perpendicular | Exhibits both highly restricted and less restricted sites |

| This compound | Two-atom | ~0.32 ± 0.01 | Sensitive (τ perpendicular) | Primarily shows a more restricted site |

| DUAT | Five-atom | Primarily shows a more restricted site | Sensitive | Generally faster internal dynamics than shorter tethers |

| DUAP | Five-atom (less flexible) | ~0.18 (less restricted site) | Sensitive | Primarily shows a less restricted site |

Note: Values are representative and can vary depending on the specific nucleic acid sequence, length, and experimental conditions.

Comparative Studies with Analogous Spin Labels and Derivatives

Influence of Tether Length on Spin Label Mobility and Spectroscopic Readouts

The tether length of a spin label plays a crucial role in determining the label's mobility relative to the biomolecule backbone. A more flexible or longer tether generally allows the spin label greater freedom of motion, which can impact the interpretation of EPR spectra, particularly in the context of monitoring biomolecular dynamics. researchgate.netcornell.eduhi.isacs.org Studies comparing DUMTA (two-atom tether) with spin labels having shorter (one-atom) or longer (five-atom) tethers highlight these effects. researchgate.netcornell.edunih.govacs.org

This compound (Two-Atom Tether) vs. DUTA (One-Atom Tether)

Comparisons between this compound, featuring a two-atom tether, and DUTA, with a one-atom tether, reveal differences in their motional behavior when incorporated into DNA. Research using the slowly relaxing local structure (SRLS) model has shown that the one-atom tethered DUTA exhibits two spectral components, indicative of two distinct local environments: one highly restricted and another much less restricted. researchgate.netcornell.eduacs.org The more restricted site is more prevalent for DUTA, appearing in roughly a 9:1 ratio compared to the less restricted site. researchgate.netcornell.eduacs.org In contrast, the two-atom tethered this compound, along with the five-atom tethered DUAT, primarily exhibits only the more restricted site. researchgate.netcornell.eduacs.org This suggests that the shorter one-atom tether of DUTA allows the spin label to access a wider range of conformations relative to the DNA base compared to the two-atom tether of this compound. The inability to reproduce DUTA spectra accurately with models that work for longer tethers further underscores the unique motional characteristics conferred by the one-atom tether. cornell.eduacs.org It is hypothesized that spin labels in the highly restricted site have a stronger interaction with the base. researchgate.netcornell.eduacs.org

This compound (Two-Atom Tether) vs. DUAT/DUAP (Five-Atom Tether)

Comparing this compound (two-atom tether) with five-atom tethered spin labels like DUAT and DUAP demonstrates the effect of a significantly longer tether on spin label mobility and its coupling to DNA dynamics. researchgate.netcornell.edunih.govacs.org Generally, longer tethers are associated with faster correlation times for internal dynamics of the spin label. researchgate.netresearchgate.netcornell.edu While this compound and DUAT (a five-atom tethered six-membered ring cytidylate spin label) both primarily show the more restricted motional component, the five-atom tethered DUAP (a five-atom tethered five-membered ring thymidylate spin label) exhibits only the less restricted site. researchgate.netcornell.eduacs.org This indicates that the increased length and likely greater flexibility of the five-atom tether in DUAP allows it to explore a much larger conformational space, effectively averaging out the restricted environment observed with shorter tethers like this compound. researchgate.netcornell.eduacs.org

Studies using the dynamic cylinder model have shown that the local-order parameter (S), which quantifies the restricted range of internal motion, is dependent on tether length. researchgate.netnih.gov this compound, with its two-atom tether, has a reported S value of 0.32 ± 0.01 for B-DNA. researchgate.netnih.govnih.gov In contrast, the more flexible five-atom tethered DUAP shows a lower S value of 0.20 ± 0.01, indicating greater motional freedom. researchgate.netnih.gov This highlights how tether length directly influences the degree to which the spin label's motion is restricted by the DNA helix.

Despite the differences in internal mobility, the correlation time for internal motion perpendicular to the internal symmetry axis systematically becomes slower as the size of the oligomer increases for all tether lengths studied, suggesting this may be related to collective modes of DNA motion. researchgate.netresearchgate.netcornell.edu

Comparative Sensitivity of this compound and Analogues to Global and Local DNA Dynamics

The sensitivity of a spin label to global and local DNA dynamics is influenced by its tether length and how its motion is coupled to the nucleic acid. researchgate.netnih.gov this compound, with its two-atom tether, has been shown to be sensitive to global tumbling, displaying a helix length dependence in its EPR spectra. researchgate.netnih.govnih.gov The perpendicular component of the base disk correlation time () for this compound-labeled DNA is sensitive to global dynamics, making it a quantitative indicator of both internal and global dynamics. nih.gov

Five-atom tethered spin labels like DUAP and DCAT also show coupling to nucleic acid dynamics and can be characterized by the order parameter (S) and . researchgate.netnih.gov for DUAP was found to be sensitive to global tumbling, confirming observations with this compound. researchgate.netnih.govnih.gov Furthermore, studies with DCAT demonstrated that can monitor conformational changes, such as the B-Z DNA transition, indicating sensitivity to local base dynamics as well. researchgate.netnih.govnih.gov The increase in S from 0.15 ± 0.01 to 0.26 ± 0.01 during the B-Z transition in DCAT-labeled DNA shows that S is sensitive to conformational changes in DNA, in addition to tether length. researchgate.netnih.govnih.gov

The relationship between S and provides a framework for studying conformational changes and size-dependent phenomena in spin-labeled nucleic acids. nih.gov

Advantages and Disadvantages of this compound in Specific Biophysical Contexts

This compound, with its two-atom tether, offers specific advantages and disadvantages in biophysical studies of DNA dynamics compared to its analogues.

Advantages of this compound:

Indicator of Both Internal and Global Dynamics: The derived from this compound spectra serves as a quantitative indicator reflecting both internal spin label motion and the global dynamics of the DNA. nih.gov

Exhibition of the More Restricted Site: For certain applications, focusing on the more restricted environment of the spin label, which may reflect stronger interactions with the DNA base or a less flexible region, can be advantageous. This compound primarily populates this site. researchgate.netcornell.eduacs.org

Disadvantages of this compound:

Limited Access to Less Restricted Environments: Unlike the one-atom tethered DUTA, this compound does not readily access the less restricted motional site, potentially limiting its ability to report on highly flexible regions or transient, less constrained conformations. researchgate.netcornell.eduacs.org

Potentially Less Sensitivity to Highly Localized, Fast Motions: Compared to spin labels with longer, more flexible tethers like DUAP, this compound's more restricted motion might make it less sensitive to very fast, highly localized dynamics independent of the DNA backbone. researchgate.netresearchgate.netcornell.edu

May Not Fully Report on All Conformational Changes Accessible to More Mobile Labels: While this compound is sensitive to global dynamics, more flexible labels might be better suited for detecting subtle local conformational changes that allow the spin label to explore a wider range of orientations. researchgate.netnih.govnih.gov

Future Research Directions and Advanced Methodological Integration

Development of Next-Generation DUMTA Derivatives with Enhanced Properties (e.g., Increased Sensitivity, Stability)

The current iteration of this compound, characterized by its two-atom tether, has proven effective in monitoring DNA dynamics fishersci.co.ukontosight.ai. However, the development of next-generation this compound derivatives presents significant opportunities to overcome existing limitations and enhance its utility in more challenging biological contexts. Research efforts will focus on systematically modifying the tether length and the structure of the nitroxide spin label to optimize properties such as increased sensitivity and stability.

For instance, variations in tether length, as seen with one-atom-tethered spin labels (e.g., DUTA) and five-atom-tethered spin labels (e.g., DUAT, DUAP), have been shown to influence the sensitivity of the spin label to different types of molecular motions and local environments fishersci.co.ukontosight.aicenmed.comscilit.com. Tailoring the tether to specific lengths and flexibilities could enable this compound derivatives to probe a broader range of motional timescales and structural features within biomolecules.

Furthermore, enhancing the stability of this compound derivatives is crucial for expanding their applicability, particularly in complex cellular environments or under varying experimental conditions (e.g., temperature, pH, redox potential). Improved stability could allow for longer experimental durations, higher signal-to-noise ratios, and studies in more biologically relevant, potentially harsher, conditions sigmaaldrich.com. This involves exploring modifications to the nitroxide moiety itself or the linker chemistry to resist degradation while maintaining its spin properties. The general principles of developing derivatives with enhanced properties, such as improved solubility, physicochemical stability, and bioactivity, observed in other compound classes, can be applied to this compound to achieve these goals wikipedia.orgwikipedia.orgflybase.orgwikipedia.org.

Integration of this compound-based EPR with Complementary Biophysical Techniques (e.g., NMR, Fluorescence Spectroscopy)

EPR spectroscopy, particularly when utilizing spin labels like this compound, is a powerful technique for elucidating the dynamics and local environments of biomolecules sigmaaldrich.com. However, to gain a more comprehensive understanding of complex biological systems, integrating this compound-based EPR with complementary biophysical techniques is a critical future direction.

Fluorescence spectroscopy, including techniques like Förster Resonance Energy Transfer (FRET), offers high sensitivity and the ability to monitor conformational changes and molecular interactions in real-time. Integrating this compound-based EPR with fluorescence could allow for simultaneous monitoring of both local dynamics (via EPR) and global conformational changes or binding events (via fluorescence). This multi-modal approach would provide a richer dataset, enabling researchers to correlate specific dynamic events with broader functional transitions. The integration of computational and experimental approaches is also vital, allowing for the simulation and interpretation of data from these combined techniques.

Exploration of this compound Applications in RNA Structure and Dynamics

While this compound has been primarily established for studying DNA structure and dynamics, its application in understanding RNA, a molecule of increasing biological and therapeutic interest, represents a significant future research avenue fishersci.co.ukontosight.aicenmed.com. RNA molecules exhibit diverse and highly dynamic structures that are crucial for their myriad cellular functions, including gene regulation, catalysis, and protein synthesis.

The challenges in studying RNA dynamics are considerable due to its conformational flexibility and the transient nature of many of its functional states. Adapting this compound, or developing specific this compound derivatives, for site-specific labeling of RNA could provide unprecedented insights into these dynamic processes. This could involve:

Probing RNA Folding Pathways: this compound could be used to monitor the step-by-step conformational changes during RNA folding, revealing intermediate states and kinetics.

Investigating RNA-Protein and RNA-Ligand Interactions: By strategically placing this compound on RNA, researchers could use EPR to map interaction interfaces and quantify the dynamics of binding events with proteins or small molecule ligands.

Characterizing RNA Motifs: Specific RNA motifs, such as G-quadruplexes or pseudoknots, which play critical roles in various biological processes including viral replication and cancer, could be studied with this compound to understand their structural dynamics and stability.

Overcoming challenges related to RNA labeling efficiency and maintaining RNA integrity during spin labeling will be key to unlocking this compound's potential in this field.

Computational Design and de novo Synthesis of Tailored this compound-based Probes for Specific Biological Questions

The advent of computational design methodologies offers a powerful paradigm for the rational development of novel this compound-based probes. This approach involves using computational tools to predict and optimize the properties of new molecules before their synthesis, thereby accelerating the discovery process.

Future research will focus on:

Predictive Modeling: Employing molecular dynamics simulations and quantum chemistry calculations to predict the optimal tether length, attachment points, and nitroxide environment for this compound derivatives to achieve desired motional sensitivity or environmental responsiveness. This can include designing probes that are highly sensitive to specific conformational changes or local polarity within a biomolecule.

De Novo Synthesis: Based on computational predictions, novel this compound-based probes can be synthesized from scratch. This "bottom-up" approach allows for the creation of highly tailored molecules designed to address specific biological questions, rather than relying on modifying existing structures. For example, probes could be designed to specifically report on the dynamics of a protein's active site upon ligand binding, or to differentiate between subtly different conformational states of a nucleic acid.

Targeted Applications: Computational design will enable the creation of this compound derivatives explicitly tailored for specific biological questions, such as studying the dynamics of membrane proteins, characterizing transient protein-protein interactions, or investigating the conformational landscape of challenging RNA structures. This iterative cycle of computational design, experimental validation, and further refinement will drive the development of a new generation of highly effective EPR spin labels.

Q & A

Q. What methodologies are recommended for collecting primary data on DUMTA’s impact on traffic decongestion in Delhi?

- Methodological Answer: To assess this compound’s impact, researchers should design mixed-method studies combining quantitative (e.g., traffic flow metrics, congestion indices) and qualitative (e.g., stakeholder interviews, focus groups) approaches. Structured questionnaires (using tools like Google Forms for scalability ) can gather public perceptions of transport efficiency. For institutional data, follow frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define research boundaries and ensure alignment with this compound’s strategic goals . Data should be triangulated with secondary sources (e.g., government reports, traffic sensor datasets) to validate findings.

- Example Data Collection Framework:

Q. How should researchers structure a study evaluating this compound’s institutional capacity-building initiatives?

- Methodological Answer: Apply a longitudinal case study design to track this compound’s operational reforms over time. Use semi-structured interviews with policymakers and analysis of meeting minutes/strategic documents (e.g., "Report of the High Powered Committee on Decongesting Traffic in Delhi" ). Incorporate criteria such as resource allocation efficiency, inter-departmental coordination, and stakeholder engagement metrics. Reference guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry’s standards for methodological rigor ) to ensure reproducibility.

Advanced Research Questions

Q. How can contradictions in traffic data (e.g., sensor vs. survey results) be systematically analyzed in this compound-related studies?

- Methodological Answer: Adopt an iterative qualitative analysis process to identify discrepancies. For example:

Identify Contradictions: Compare sensor-recorded traffic volumes with self-reported commuter surveys.

Contextualize Findings: Apply the "principal contradiction" framework to determine if discrepancies stem from systemic issues (e.g., sensor calibration errors) or behavioral factors (e.g., commuters misreporting routes).

Triangulate Data: Use computational simulations to model traffic patterns and isolate variables causing contradictions.

- Example Contradiction Analysis Table:

| Data Source | Observed Congestion Level | Potential Bias/Error Source |

|---|---|---|

| Sensor Data | High (Peak Hours) | Calibration drift, occlusion |

| Commuter Surveys | Moderate | Recency bias, sampling bias |

Q. What frameworks are suitable for evaluating the long-term efficacy of this compound’s integrated transport policies?

- Methodological Answer: Develop a hybrid evaluation model combining:

- Policy Outcome Metrics: Reduction in average commute time, emission levels, and accident rates .

- Institutional Process Metrics: Frequency of inter-agency collaborations, budget utilization efficiency.

Use quasi-experimental designs (e.g., difference-in-differences) to compare pre- and post-DUMTA intervention data. Reference ethical guidelines for data transparency and ensure compliance with institutional review board (IRB) standards when using human subjects.

Q. How can researchers address ethical challenges when publishing sensitive data from this compound studies (e.g., stakeholder interviews, internal documents)?

- Methodological Answer: Follow ethical protocols for data anonymization and informed consent, particularly for interviews with government officials. Adhere to journal-specific guidelines for supplemental materials (e.g., redacting confidential details in supporting documents ). Use data-sharing agreements, as outlined by Cambridge English’s research guidelines , to legally access restricted datasets. Document ethical considerations explicitly in the "Methods" section of publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.